Ethidium

DNA intercalation thermodynamics nucleic acid probes

Ethidium remains the budget-friendly benchmark for nucleic acid detection. Its monocationic binding ensures predictable intercalation in physiological buffers (150–200 mM Na⁺), unlike dicationic alternatives. Ideal for live-cell nuclear counterstaining where membrane permeability is required. Use its defined binding constant (K = 1.5×10⁵ M⁻¹) as a reference standard in fluorescence displacement assays. Choose Ethidium for routine agarose gels (>50 ng DNA) when protocol compatibility and low per-gel cost outweigh the >25-fold sensitivity advantage of SYBR-class dyes.

Molecular Formula C21H20N3+
Molecular Weight 314.4 g/mol
CAS No. 3546-21-2
Cat. No. B1194527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthidium
CAS3546-21-2
SynonymsBromide, Ethidium
Bromide, Homidium
Ethidium
Ethidium Bromide
Homidium Bromide
Novidium
Molecular FormulaC21H20N3+
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N
InChIInChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1
InChIKeyQTANTQQOYSUMLC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethidium (CAS 3546-21-2) Procurement Guide: Baseline Identity and Scientific Role


Ethidium bromide (EtBr, CAS 1239-45-8; ethidium cation CAS 3546-21-2) is a phenanthridinium intercalating dye used as the historical benchmark for nucleic acid detection in molecular biology [1]. Its mechanism involves planar insertion between DNA base pairs, which restricts intramolecular rotation and enhances fluorescence upon UV excitation [1]. While EtBr remains a cost-effective and widely referenced reagent, its continued use in procurement decisions is now defined by its quantitative performance gap relative to modern analogs [2].

Why Ethidium Substitution by Generic Intercalators Fails: Binding, Permeability, and Sensitivity Divergence


Class-level substitution among phenanthridinium dyes is precluded by a >10,000-fold range in DNA binding affinity, divergent cell permeability profiles, and non-overlapping fluorescence quantum yields [1]. Ethidium exhibits a characteristic 10- to 30-fold fluorescence enhancement upon intercalation [2], whereas its dimeric derivative achieves >30-fold enhancement [3] and cyanine-class alternatives like SYBR dyes yield >1000-fold enhancement . Procurement without direct comparative binding, permeability, and photophysical data risks either undetectable signal or unintended live-cell penetration, undermining experimental reproducibility [1].

Ethidium Differentiation Evidence: Comparative Binding Affinity, Fluorescence, Mutagenicity, and Permeability Data


DNA Binding Affinity: Ethidium Bromide vs. Propidium Iodide — Salt-Dependent Preference

In direct calorimetric comparisons, propidium iodide (PI) exhibits stronger DNA binding than ethidium bromide (EB) at low ionic strength, driven by entropic advantage; this preference diminishes at physiological salt concentrations [1]. EB binds as a monocation, whereas PI binds as a dication [1].

DNA intercalation thermodynamics nucleic acid probes

Fluorescence Quantum Yield and Enhancement: Ethidium vs. SYBR-Class Dyes

Ethidium bromide (EtBr) exhibits a fluorescence quantum yield of ~0.15 and a <30-fold enhancement upon DNA binding . By direct vendor comparison, SYBR Gold dye achieves a quantum yield of ~0.6 with >1000-fold fluorescence enhancement . SYBR Green I demonstrates an even higher quantum yield of ~0.8 with a >5-fold improvement over EtBr . Ethidium's 10- to 30-fold enhancement remains sufficient for routine agarose gel visualization [1].

Fluorescence spectroscopy gel electrophoresis nucleic acid quantification

Mutagenicity Profile: Ethidium Bromide vs. Propidium Iodide and SYBR Safe

Ethidium bromide (EtBr) is a confirmed mutagen in Ames testing [1]. Propidium iodide (PI), a structural analog, is also mutagenic but to a lesser extent [2]. SYBR Safe stain exhibits reduced mutagenicity compared to EtBr in independent Ames testing and is not classified as hazardous waste under U.S. federal regulations .

Laboratory safety genotoxicity waste disposal

Cell Membrane Permeability: Ethidium Bromide vs. Dimeric Ethidium Derivatives

Ethidium bromide (EtBr) is membrane-permeant and enters live cells, limiting its utility for viability discrimination [1]. Ethidium homodimer (EthD-1), a bis-intercalating derivative, cannot cross intact cell membranes due to its strong positive charge and increased molecular size, enabling selective staining of dead cells with compromised membranes [2]. GelRed, a related dimeric ethidium analog, also shows reduced membrane permeability, contributing to its improved safety profile .

Live/dead cell staining membrane integrity flow cytometry

Detection Sensitivity in Electrophoresis: Ethidium vs. GelRed and SYBR Green

Ethidium bromide detects dsDNA bands with a typical limit of detection (LOD) in the low nanogram range [1]. GelRed offers equal or greater sensitivity, detecting as little as 0.25 ng DNA per band under optimal conditions . SYBR Green I provides 25-fold greater sensitivity than EtBr using standard 300 nm transillumination, with a detection limit of ~60 pg per band [2]. For oligonucleotides, SYBR Green I achieves 50- to 100-fold greater sensitivity than EtBr .

Gel electrophoresis DNA visualization limit of detection

Intrinsic Binding Constant: Ethidium Monomer vs. Ethidium Homodimer

The intrinsic binding constant (K) of ethidium bromide monomer to DNA is 1.5 × 10⁵ M⁻¹ in 0.2 M Na⁺ [1]. By direct measurement, the ethidium homodimer exhibits a binding constant of 2 × 10⁸ M⁻¹ under identical conditions, representing a >1000-fold increase in affinity [1]. This dramatic enhancement arises from bis-intercalation of the dimeric structure [2].

DNA binding affinity bifunctional intercalators fluorescence probes

Ethidium Application Scenarios: When Ethidium Remains the Optimal Procurement Choice


Routine Agarose Gel Electrophoresis in Educational or High-Throughput Core Facilities

Ethidium bromide remains the cost-effective standard for visualizing DNA fragments >50 ng per band in routine agarose gels [1]. When procurement budgets are constrained and sensitivity requirements are moderate, EtBr's well-documented protocol compatibility and low per-gel cost outweigh the >25-fold sensitivity advantage of SYBR-class dyes [2].

Physiological Buffer Applications Requiring Salt-Independent Intercalation

In experiments where ionic strength approaches physiological levels (~150-200 mM Na⁺), ethidium bromide's binding as a monocation provides more predictable intercalation than propidium iodide, whose dicationic binding advantage diminishes at elevated salt [3]. This makes EtBr the preferred probe for in-solution DNA quantification in PBS or cell culture media.

Live-Cell Staining Panels Where Membrane Permeability is Desired

Ethidium bromide's ability to cross intact cell membranes enables its use as a nuclear counterstain in live-cell imaging when paired with membrane-impermeant viability dyes [4]. In contrast, ethidium homodimer and GelRed are excluded by live cells, limiting their utility to fixed or permeabilized preparations .

Calibration Standard for High-Affinity DNA Binding Ligand Competition Assays

Ethidium bromide's moderate intrinsic binding constant (K = 1.5 × 10⁵ M⁻¹) serves as a baseline reference in fluorescence displacement assays to characterize the binding affinities of novel intercalators or minor groove binders [5]. Its well-established photophysics and commercial availability in high purity make it the de facto standard for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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